4-Methylcaprolactam
Overview
Description
4-Methylcaprolactam is an organic compound with the molecular formula C7H13NO. It is a derivative of caprolactam, which is a lactam (a cyclic amide) of caproic acid. This compound is characterized by the presence of a methyl group attached to the fourth carbon of the caprolactam ring. It is a colorless solid that is used in various industrial applications, particularly in the production of polymers and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcaprolactam can be synthesized through several methods. One common approach involves the cyclization of 4-methylaminocaproic acid. This reaction typically requires the presence of a dehydrating agent and is conducted under controlled temperature conditions to ensure the formation of the lactam ring .
Industrial Production Methods: In industrial settings, this compound is often produced via the Beckmann rearrangement of 4-methylcyclohexanone oxime. This process involves the treatment of the oxime with an acid catalyst, such as sulfuric acid, to induce the rearrangement and form the lactam. The reaction is typically carried out at elevated temperatures and pressures to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcaprolactam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically conducted in acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation: The major products are often oxides or hydroxylated derivatives.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products are substituted lactams with various functional groups attached to the ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methylcaprolactam involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of lactams. This reaction results in the formation of the corresponding amino acid, which can then participate in various metabolic pathways .
In industrial applications, the reactivity of this compound is primarily due to the presence of the lactam ring. This ring can undergo various chemical transformations, such as polymerization and cross-linking, to form materials with specific properties .
Comparison with Similar Compounds
4-Methylcaprolactam is similar to other caprolactam derivatives, such as:
Caprolactam: The parent compound, which lacks the methyl group at the fourth carbon.
6-Methylcaprolactam: A derivative with a methyl group at the sixth carbon.
4-Ethylcaprolactam: A derivative with an ethyl group at the fourth carbon.
Uniqueness: this compound is unique due to the specific position of the methyl group, which can influence its reactivity and the properties of the polymers formed from it. This makes it a valuable compound for the synthesis of materials with tailored properties .
Properties
IUPAC Name |
4-methylazepan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXWXEJDQZBDNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957618 | |
Record name | 5-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3623-05-0 | |
Record name | 4-Methylcaprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3623-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methylcaprolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.